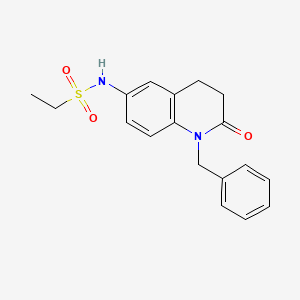

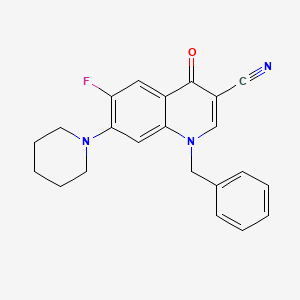

1-苄基-6-氟-4-氧代-7-哌啶-1-基喹啉-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The molecular structure of similar compounds has been clarified using NMR and LC/MS, and the molecular and crystalline arrangements were defined with SC-XRD . A Hirshfeld surface analysis was performed for a better understanding of the intermolecular interactions .Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile” are not available, similar compounds such as 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .科学研究应用

Molecular and Crystal Structure Analysis

The compound has been used in the synthesis, analysis of molecular and crystal structures . It can be obtained via a two-step synthetic scheme involving 1-benzyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydroquinoline-3-carbonitrile as a starting compound . The molecular and crystalline arrangements were defined with SC-XRD .

Biological Properties

The compound has been studied for its biological properties . A molecular docking study was carried out to evaluate the interactions of the title compound with the active centers of macromolecules corresponding to viral targets .

Anti-Hepatitis B Activity

The compound has potential applications in anti-hepatitis B activity . It was evaluated for its interactions with the active centers of HBV, capsid Y132A mutant (VCID 8772) PDB ID: 5E0I .

Anti-COVID-19 Main Protease Activity

The compound has been studied for its potential anti-COVID-19 main protease activity . It was evaluated for its interactions with the active centers of the COVID-19 main protease (PDB ID: 6LU7) .

安全和危害

The safety and hazards associated with this compound are not explicitly stated in the available literature. It is primarily intended for research use only.

未来方向

作用机制

Target of Action

The primary targets of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are viral proteins, specifically the hepatitis B virus (HBV) capsid Y132A mutant and the COVID-19 main protease . These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.

Mode of Action

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile interacts with its targets through a process known as molecular docking . This involves the compound binding to the active centers of the target proteins, thereby inhibiting their function. The specific changes resulting from this interaction depend on the nature of the target protein and the binding site.

Biochemical Pathways

The biochemical pathways affected by 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are those involved in the replication of the hepatitis B virus and the SARS-CoV-2 virus . By inhibiting key proteins in these pathways, the compound can potentially prevent the replication of these viruses, thereby limiting their spread within the host organism.

Result of Action

The molecular and cellular effects of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile’s action would be the inhibition of viral protein function, leading to a decrease in viral replication . This could potentially result in a reduction of viral load within the host organism, alleviating symptoms and potentially leading to the clearance of the virus.

属性

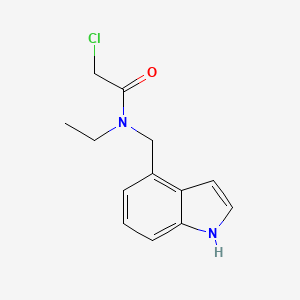

IUPAC Name |

1-benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O/c23-19-11-18-20(12-21(19)25-9-5-2-6-10-25)26(15-17(13-24)22(18)27)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15H,2,5-6,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPVUECCFMVMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate](/img/structure/B2569990.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2569994.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)

![N-[5-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2569998.png)

![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2569999.png)

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B2570000.png)